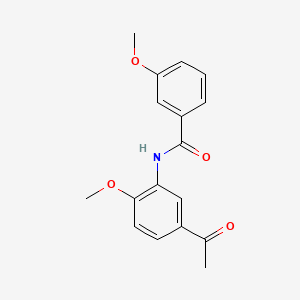![molecular formula C27H26N6O B11053507 2,4-Diamino-8,8-dimethyl-6-oxo-5-phenyl-10-(phenylamino)-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile](/img/structure/B11053507.png)
2,4-Diamino-8,8-dimethyl-6-oxo-5-phenyl-10-(phenylamino)-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DIAMINO-10-ANILINO-8,8-DIMETHYL-6-OXO-5-PHENYL-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,8]NAPHTHYRIDIN-3-YL CYANIDE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIAMINO-10-ANILINO-8,8-DIMETHYL-6-OXO-5-PHENYL-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,8]NAPHTHYRIDIN-3-YL CYANIDE involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes the formation of the hexahydrobenzo[b][1,8]naphthyridine core, followed by the introduction of the anilino, dimethyl, and phenyl groups. The final step involves the addition of the cyanide group. Reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-DIAMINO-10-ANILINO-8,8-DIMETHYL-6-OXO-5-PHENYL-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,8]NAPHTHYRIDIN-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new groups like halogens or alkyl chains.
Scientific Research Applications
2,4-DIAMINO-10-ANILINO-8,8-DIMETHYL-6-OXO-5-PHENYL-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,8]NAPHTHYRIDIN-3-YL CYANIDE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to study enzyme interactions and cellular processes.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-DIAMINO-10-ANILINO-8,8-DIMETHYL-6-OXO-5-PHENYL-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,8]NAPHTHYRIDIN-3-YL CYANIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, altering the activity of the target molecule. This can lead to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diamino-6-phenyl-1,3,5-triazin-1-ium nitrate
- 2,4-Diamino-10-anilino-8,8-dimethyl-5-(4-methylphenyl)-6-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridin-3-yl cyanide
Uniqueness
What sets 2,4-DIAMINO-10-ANILINO-8,8-DIMETHYL-6-OXO-5-PHENYL-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,8]NAPHTHYRIDIN-3-YL CYANIDE apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement allows for distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H26N6O |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
2,4-diamino-10-anilino-8,8-dimethyl-6-oxo-5-phenyl-7,9-dihydro-5H-benzo[b][1,8]naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C27H26N6O/c1-27(2)13-19-22(20(34)14-27)21(16-9-5-3-6-10-16)23-24(29)18(15-28)25(30)31-26(23)33(19)32-17-11-7-4-8-12-17/h3-12,21,32H,13-14H2,1-2H3,(H4,29,30,31) |
InChI Key |
LOACIXWVVUTLIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2NC4=CC=CC=C4)N=C(C(=C3N)C#N)N)C5=CC=CC=C5)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(1,3-benzodioxol-5-yloxy)phenyl]piperidine-1-sulfonamide](/img/structure/B11053445.png)
![2-[Ethyl(2-hydroxyethyl)amino]-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile](/img/structure/B11053447.png)

![3-{4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11053456.png)
![6-(3,4-Dichlorophenyl)-3-(3-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole](/img/structure/B11053459.png)
![1-(Tert-butyl)-5-(4-fluorophenyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-4,4A,5,8-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridin-6(1H)-one](/img/structure/B11053460.png)
![2-(5-cyclopropyl-1H-pyrazol-3-yl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11053461.png)
![6-(4-acetylphenyl)-3-(4-methoxyphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11053464.png)
![1-(3-Chloro-4-fluorophenyl)-3-[4-(4-ethoxybenzyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11053465.png)
![4-(4-methylphenyl)-N,1-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11053472.png)
![2,2'-Sulfanediylbis(5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile)](/img/structure/B11053476.png)
![[4-(5,7-dioxo-6-phenyl-4,4a,5,6,7,7a,8,8a-octahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindol-3-yl)phenoxy]acetonitrile](/img/structure/B11053486.png)
![4-({5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)morpholine](/img/structure/B11053494.png)
